molecular formula C25H23NO4 B556935 (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH CAS No. 321524-79-2

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Cat. No. B556935
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-WAIKUNEKSA-N
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Description

“(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH” is a compound with two stereoisomers. The “2R,3R” and “2S,3S” notations refer to the configuration of the chiral centers in the molecule . The “Fmoc” part likely refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in peptide synthesis.


Molecular Structure Analysis

The “2R,3R” and “2S,3S” notations indicate the configuration of the chiral centers in the molecule . The number refers to the carbon position in the molecule, and R and S indicate the orientation around the chiral atom .

Scientific Research Applications

  • Scientific Field : Industrial Microbiology and Biotechnology .
  • Application Summary : 2,3-BD has potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas . It’s produced by biological fermentation from a variety of microorganisms .
  • Methods of Application : Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD . Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .
  • Results or Outcomes : The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .
  • Scientific Field : Industrial Microbiology and Biotechnology .
  • Application Summary : 2,3-BD has potential for diverse industries, including chemical, cosmetics, agriculture, and pharmaceutical areas . It’s produced by biological fermentation from a variety of microorganisms .
  • Methods of Application : Many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD . Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .
  • Results or Outcomes : The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .

properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-WAIKUNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373286
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid

CAS RN

321524-79-2
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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